1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylpheno xy)ethoxy]phenyl}-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Introduction of the Furylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Attachment of the Diethylaminoethyl Group: This can be done through an alkylation reaction using diethylamine and an appropriate alkyl halide.
Addition of the Hydroxy Group: This step might involve a hydroxylation reaction using an oxidizing agent.
Incorporation of the Phenoxyethoxy Group: This can be achieved through an etherification reaction using a phenol derivative and an ethylene oxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The diethylamino group can be substituted with other amines or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, amines, strong bases like NaOH (Sodium hydroxide)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new amine derivatives or other substituted products
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparison with Similar Compounds
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can be compared with other similar compounds, such as:
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-phenyl-3-pyrrolin-2-one: Lacks the phenoxyethoxy group, which may result in different biological activity.
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-chlorophenoxy)ethoxy]phenyl}-3-pyrrolin-2-one: Contains a chlorophenoxy group instead of a methylphenoxy group, potentially altering its chemical reactivity and biological effects.
The uniqueness of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C30H34N2O6 |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H34N2O6/c1-4-31(5-2)16-17-32-27(26(29(34)30(32)35)28(33)25-11-8-18-37-25)22-12-14-23(15-13-22)36-19-20-38-24-10-7-6-9-21(24)3/h6-15,18,27,34H,4-5,16-17,19-20H2,1-3H3 |
InChI Key |
YGQDZIOFUVQDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCCOC4=CC=CC=C4C |
Origin of Product |
United States |
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